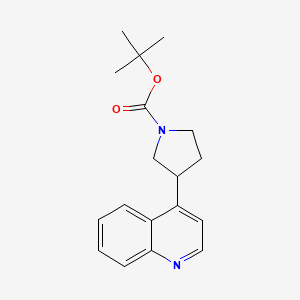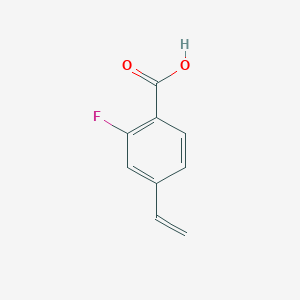
4-(1-Boc-3-pyrrolidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a pyrrolidine moiety that is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-3-pyrrolidinyl)quinoline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as amino acids or amines.
Protection of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Quinoline Ring: The quinoline ring system is constructed through a series of reactions, such as cyclization and condensation, using suitable precursors like anilines or nitrobenzenes.
Coupling of the Pyrrolidine and Quinoline Rings: The protected pyrrolidine ring is then coupled with the quinoline ring system through a suitable coupling reaction, such as a Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Boc-3-pyrrolidinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
4-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes. The Boc-protected pyrrolidine moiety can enhance the compound’s stability and selectivity, allowing for more precise targeting of these molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinyl)quinoline: Lacks the Boc protection on the pyrrolidine nitrogen.
4-(1-Pyrrolidinyl)quinoline: Similar structure but without the Boc group.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
4-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine moiety, which provides enhanced stability and selectivity in chemical reactions and biological interactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceutical compounds .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl 3-quinolin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-8-10-19-16-7-5-4-6-15(14)16/h4-8,10,13H,9,11-12H2,1-3H3 |
InChI Key |
HJEHUFDLHRLXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)





![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)




![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)

